Diethyl (4-nitrophenyl)methyl phosphate
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Overview
Description
Diethyl (4-nitrophenyl)methyl phosphate: is an organophosphate compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is structurally characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phosphate group bonded to two ethyl groups.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4-nitrophenol with diethyl chlorophosphate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves the esterification of 4-nitrophenol with diethyl phosphoric acid under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitrophenol derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-nitrophenol derivatives.
Reduction: 4-aminophenol derivatives.
Substitution: Various substituted phenyl phosphate derivatives.
Scientific Research Applications
Chemistry: Diethyl (4-nitrophenyl)methyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme inhibition and metabolic pathways. Medicine: The compound has been studied for its potential use in developing new pharmaceuticals, particularly in the field of neurology. Industry: It is utilized in the production of pesticides and other agrochemicals due to its toxic properties against pests.
Mechanism of Action
Molecular Targets and Pathways Involved: Diethyl (4-nitrophenyl)methyl phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to overstimulation of the nervous system.
Comparison with Similar Compounds
Dimethyl (4-nitrophenyl)methyl phosphate: Similar structure but with two methyl groups instead of ethyl groups.
Paraoxon: Another organophosphate with similar toxicological properties.
Uniqueness: Diethyl (4-nitrophenyl)methyl phosphate is distinguished by its specific ethyl groups, which influence its reactivity and biological activity compared to its methyl counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
CAS No. |
70207-45-3 |
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Molecular Formula |
C11H16NO6P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
diethyl (4-nitrophenyl)methyl phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-3-16-19(15,17-4-2)18-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UZLALDMMYOCUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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